molecular formula C8H7ClFNO2 B1466058 Methyl 2-Chloro-5-fluoro-6-methylnicotinate CAS No. 1253383-90-2

Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Cat. No. B1466058
Key on ui cas rn: 1253383-90-2
M. Wt: 203.6 g/mol
InChI Key: AARWZYFWYNJHOQ-UHFFFAOYSA-N
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Patent
US08362249B2

Procedure details

A flask containing 10% Pd/C (0.20 g, 0.19 mmol) and 2-chloro-5-fluoro-6-methyl-nicotinic acid methyl ester (0.410 g, 2.01 mmol) is placed under an atmosphere of Ar. The atmosphere of the vessel is evacuated and refilled with Ar three times. To this is added MeOH (30 mL) followed by ammonium formate (1.0 g, 16 mmol). The mixture is stirred at room temperature for 1 h. The mixture is filtered through a pad of diatomaceous earth and concentrated under reduced pressure to provide a solid. The material is washed with EtOAc and filtered to remove insoluble material. The filtrate is concentrated under reduced pressure to provide 0.210 g (61.6%) of 5-fluoro-6-methyl-nicotinic acid methyl ester as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([CH3:11])=[N:6][C:5]=1Cl.C([O-])=O.[NH4+]>[Pd]>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([CH3:11])=[N:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Two
Name
Quantity
0.41 g
Type
reactant
Smiles
COC(C1=C(N=C(C(=C1)F)C)Cl)=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The atmosphere of the vessel is evacuated
ADDITION
Type
ADDITION
Details
refilled with Ar three times
ADDITION
Type
ADDITION
Details
To this is added MeOH (30 mL)
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a solid
WASH
Type
WASH
Details
The material is washed with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=CN=C(C(=C1)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 61.6%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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